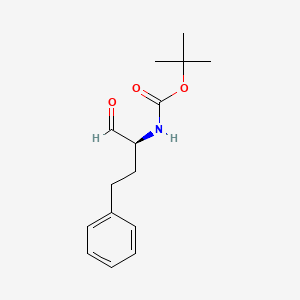

Boc-homophenylalaninal

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-4-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-13(11-17)10-9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHGMBRMIWBUPG-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437598 | |

| Record name | Boc-homophenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170112-07-9 | |

| Record name | Boc-homophenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stability and Storage of Boc-homophenylalaninal

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the factors influencing the stability of Boc-homophenylalaninal and outlines best practices for its storage and handling. By understanding the inherent chemical properties of this bifunctional molecule, researchers can ensure its integrity, leading to more reliable and reproducible experimental outcomes in drug discovery and peptide synthesis.

Introduction: A Molecule of Dual Functionality and Sensitivity

This compound, a chiral amino aldehyde, is a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates two key functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and a reactive aldehyde. This duality, while synthetically useful, also presents unique challenges regarding its stability. The integrity of this compound is contingent on preserving both the acid-labile Boc group and the oxidation- and polymerization-prone aldehyde moiety. This guide will dissect the stability profile of this compound by examining its constituent parts and provide actionable protocols to mitigate degradation.

Chemical Stability Profile

The overall stability of this compound is a composite of the individual stabilities of the Boc protecting group and the aldehyde functional group.

The Boc Protecting Group: A Guardian Against Bases, A Target for Acids

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis due to its robustness under many reaction conditions.[1]

-

Stability: The Boc group is generally stable to most nucleophiles and basic conditions.[2] It is also resistant to catalytic hydrogenolysis.[] This resilience makes it compatible with a wide range of synthetic transformations.

-

Vulnerability: The primary liability of the Boc group is its susceptibility to cleavage under acidic conditions.[4][5] The presence of even mild acids can lead to the removal of the Boc group, exposing the free amine and potentially leading to unwanted side reactions or complete degradation of the starting material.

The Aldehyde Functional Group: A Hub of Reactivity

Aldehydes are among the more reactive functional groups in organic chemistry, making them susceptible to several degradation pathways.[6]

-

Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid upon exposure to atmospheric oxygen. This process can be accelerated by light, heat, and the presence of metal ion impurities.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in concentrated form or in the presence of acidic or basic catalysts. This can lead to the formation of insoluble polymeric materials and a decrease in the purity of the aldehyde.

-

Racemization: The chiral center adjacent to the aldehyde group in this compound can be susceptible to epimerization under certain conditions, particularly in the presence of bases.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, it is crucial to adhere to strict storage and handling protocols that address the vulnerabilities of both the Boc group and the aldehyde.

Long-Term Storage

For long-term storage, this compound should be maintained as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower[6] | Minimizes the rates of all potential degradation reactions, including oxidation and polymerization. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde functional group. |

| Container | Tightly sealed, amber glass vial | Protects from light, which can catalyze oxidation, and prevents moisture ingress. |

| Form | Solid | The solid state generally exhibits lower reactivity compared to solutions. |

Short-Term Storage and Handling of Solutions

When working with this compound in solution, the choice of solvent and handling procedures are critical.

| Parameter | Recommended Practice | Rationale |

| Solvent | Anhydrous, aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile) | Prevents hydrolysis of the Boc group and minimizes solvent-mediated degradation of the aldehyde. |

| Temperature | 0-4°C (on ice) | Reduces the rate of degradation in solution. |

| Handling | Prepare solutions fresh for each use. Avoid prolonged storage of solutions. | Minimizes the time the compound is exposed to potentially destabilizing conditions. |

| Atmosphere | Work under an inert atmosphere whenever possible. | Protects the aldehyde from oxidation. |

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and developing robust experimental protocols.

Acid-Catalyzed Deprotection

The most direct degradation pathway for the Boc group is exposure to acidic conditions, leading to the formation of the free amine, isobutylene, and carbon dioxide.

Caption: Acid-catalyzed removal of the Boc group.

Oxidation of the Aldehyde

Exposure to air can lead to the oxidation of the aldehyde to a carboxylic acid, a common impurity in aged aldehyde samples.

Caption: Oxidation of the aldehyde to a carboxylic acid.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, its stability can be assessed using the following protocols.

Protocol 1: Purity Assessment by HPLC

This protocol outlines a general method for determining the purity of this compound and detecting the presence of common degradation products.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column

-

HPLC system with UV detector

Method:

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in acetonitrile to a final concentration of 1 mg/mL.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm

-

Injection Volume: 10 µL

-

Gradient: A suitable gradient from 30% B to 90% B over 20 minutes.

-

-

Analysis: Inject the sample and analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks. The appearance of a more polar peak may indicate the presence of the oxidized carboxylic acid, while a very polar peak could correspond to the deprotected amine.

Protocol 2: ¹H NMR for Structural Integrity

¹H NMR spectroscopy is a powerful tool for confirming the structural integrity of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR spectrometer

Method:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated solvent.

-

Data Acquisition: Acquire a ¹H NMR spectrum.

-

Analysis:

-

Aldehyde Proton: Look for the characteristic aldehyde proton signal, typically a singlet or a triplet, in the range of 9-10 ppm. A decrease in the integration of this peak over time can indicate degradation.

-

Boc Protons: A sharp singlet integrating to 9 protons around 1.4 ppm confirms the presence of the Boc group.

-

Aromatic and Aliphatic Protons: The signals corresponding to the homophenylalanine backbone should be well-resolved and have the correct integrations.

-

Conclusion: Best Practices for Ensuring Integrity

The chemical stability of this compound is a critical factor for its successful application in research and development. By understanding the inherent sensitivities of the Boc protecting group and the aldehyde functional group, researchers can implement appropriate storage and handling procedures to minimize degradation. The key takeaways are:

-

Store Cold and Inert: Long-term storage at -20°C under an inert atmosphere is paramount.

-

Avoid Acids: Even trace amounts of acid can compromise the Boc group.

-

Handle with Care in Solution: Use anhydrous solvents, prepare solutions fresh, and keep them cold.

-

Verify Purity: Regularly assess the purity of this compound using analytical techniques like HPLC and NMR, especially before use in sensitive applications.

By adhering to these guidelines, scientists can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

Sources

Technical Guide: Key Applications of Boc-Homophenylalaninal in Organic Synthesis

Executive Summary

Boc-homophenylalaninal (tert-butyl (S)-(1-oxo-4-phenylbutan-2-yl)carbamate) represents a critical chiral pool building block in modern medicinal chemistry. Distinct from its lower homologue (Boc-phenylalaninal), this molecule features a phenylethyl side chain, offering unique steric flexibility and hydrophobic reach essential for targeting deep S1/S1' pockets in proteases (e.g., Renin, HIV-1, Calpain).

This guide details the handling, synthesis, and three primary application vectors of this compound: hydroxyethylene isostere synthesis , reductive amination , and olefination . It prioritizes protocols that mitigate the inherent optical instability of

Part 1: Chemical Profile & Stability[1]

The utility of this compound is governed by its reactivity as a "hard" electrophile and its stereochemical lability.

Structural Specifications

| Feature | Specification |

| IUPAC Name | tert-butyl (S)-(1-oxo-4-phenylbutan-2-yl)carbamate |

| CAS Number | 82738-09-8 (Aldehyde) / 100564-78-1 (Acid precursor) |

| Molecular Formula | |

| Key Moiety | |

| Side Chain | Phenylethyl ( |

The Racemization Challenge

Unlike ketones or esters,

-

Mechanism: Base-catalyzed enolization or acid-catalyzed tautomerization leads to loss of optical purity (

). -

Critical Handling Rule: Avoid silica gel chromatography if possible. Silica is slightly acidic and can induce epimerization. Use the aldehyde immediately after generation (crude) or purify via rapid filtration through neutral alumina.

Part 2: Synthesis of the Reagent

Commercial availability is often limited to the alcohol precursor (Boc-homophenylalaninol) or the acid. The aldehyde must be generated in situ or strictly controlled.

Preferred Protocol: IBX Oxidation

While Swern oxidation is standard, it generates acidic byproducts (

Step-by-Step Methodology:

-

Preparation: Dissolve Boc-homophenylalaninol (1.0 equiv) in Ethyl Acetate (EtOAc).

-

Reagent Addition: Add IBX (1.1 equiv). Note: IBX is insoluble in EtOAc but reacts as a suspension.

-

Reflux: Heat the suspension to 80°C with vigorous stirring for 2-3 hours.

-

Monitoring: Monitor via TLC (stain with Ninhydrin or PMA).

-

Workup: Cool to 0°C. Filter off the white solid (IBA byproduct).

-

Isolation: Concentrate the filtrate under reduced pressure at low temperature (<30°C).

-

Result: Quantitative yield of clean aldehyde, typically >98% ee. Use immediately.

Part 3: Application I - Hydroxyethylene Isosteres (Protease Inhibitors)

The most high-value application of this compound is the synthesis of hydroxyethylene dipeptide isosteres (

Mechanism & Utility

The aldehyde reacts with a nucleophile (typically a homoenolate equivalent) to form the core scaffold of inhibitors for Renin (hypertension) and HIV-1 Protease .

Workflow: Synthesis of the Core Scaffold

Reaction: Addition of Lithium Propiolate or Allyl Silane.

-

Reagent: Generate the lithiated species (e.g., ethyl propiolate + LiHMDS) at -78°C in THF.

-

Addition: Cannulate a solution of this compound (in THF, -78°C) into the lithiated species.

-

Quench: Acetic acid/THF quench at -78°C is critical to prevent base-catalyzed retro-aldol or racemization.

-

Stereoselectivity: This addition typically follows the Felkin-Anh model , yielding the anti-amino alcohol as the major diastereomer (essential for biological activity).

Figure 1: Pathway for the synthesis of non-cleavable transition state mimics.

Part 4: Application II - Reductive Amination (Peptidomimetics)

This reaction converts the aldehyde into a reduced amide bond (

Protocol: Indirect Reductive Amination

Direct mixing with

Step-by-Step Methodology:

-

Imine Formation: Mix this compound (1.0 equiv) and the amine partner (1.0 equiv) in dry MeOH or DCE. Add

(anhydrous) to scavenge water and drive equilibrium. Stir 2 hrs. -

Reduction: Cool to 0°C. Add

(1.5 equiv) or-

Expert Insight:

is preferred in DCE; it is milder and does not reduce the aldehyde if equilibrium favors the free aldehyde.

-

-

Workup: Quench with saturated

. Extract with DCM.

Part 5: Application III - Olefination (Chain Extension)

This compound serves as a precursor for

The "Racemization-Free" Wittig

Standard Wittig conditions (strong base) can racemize the

Optimized Protocol:

-

Reagent: Use stabilized ylides (e.g.,

) or HWE phosphonates with milder bases. -

Base Selection: Use LiCl/DBU or Masamune-Roush conditions (LiCl, DIPEA) rather than NaH or BuLi. The lithium coordinates the phosphonate and aldehyde, increasing acidity and allowing weaker bases to effect the transformation without deprotonating the

-carbon of the amino aldehyde.

Figure 2: Divergent synthetic utility of the this compound scaffold.

References

-

Jurczak, J., & Gołębiowski, A. (1989). Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149–164. Link

-

Sigma-Aldrich. (n.d.). Boc-Homophe-OH Product Specification. Retrieved October 26, 2023. Link

-

Chem-Impex International. (n.d.). Boc-L-homophenylalanine Applications. Retrieved October 26, 2023. Link

-

Organic Chemistry Portal. (n.d.). Reductive Amination: General Procedures. Retrieved October 26, 2023. Link

-

Master Organic Chemistry. (2018). The Wittig Reaction: Mechanism and Conditions. Retrieved October 26, 2023. Link

An In-depth Technical Guide to Boc-Homophenylalaninal Derivatives and Analogs: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Boc-homophenylalaninal, its derivatives, and analogs, a class of compounds of significant interest in medicinal chemistry and drug development. We delve into the critical aspects of their synthesis, focusing on robust and stereospecific methodologies. The guide further explores the chemical properties and stability of these aldehyde-containing molecules, offering insights into their handling and characterization. A significant portion of this document is dedicated to the diverse applications of this compound derivatives, particularly as versatile intermediates for the synthesis of peptidic and non-peptidic enzyme inhibitors. We will examine their role in the development of inhibitors for critical therapeutic targets, including cysteine proteases such as calpains and cathepsins. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and field-proven insights to facilitate their research endeavors.

Introduction: The Significance of the Homophenylalaninal Scaffold

The homophenylalanine scaffold, an amino acid with an additional methylene group in its side chain compared to phenylalanine, provides a unique structural motif in the design of bioactive molecules. When the C-terminus is an aldehyde, forming homophenylalaninal, this functional group acts as a reactive "warhead," capable of forming covalent or semi-covalent bonds with nucleophilic residues in enzyme active sites. The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial, enhancing solubility and stability while allowing for controlled deprotection during multi-step syntheses.[][] This combination of a specific side chain, a reactive aldehyde, and a versatile protecting group makes this compound and its derivatives highly valuable building blocks in the synthesis of targeted therapeutics.

The primary utility of these compounds lies in their application as intermediates for protease inhibitors.[] Proteases play a critical role in a vast array of physiological and pathological processes, making them attractive targets for drug intervention. The aldehyde functionality of this compound derivatives can reversibly or irreversibly interact with the active site residues of various proteases, leading to potent and often selective inhibition. This guide will explore the synthesis of the core this compound molecule and discuss how modifications to its structure can lead to the development of potent and selective enzyme inhibitors.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound from its parent amino acid, Boc-L-homophenylalanine, requires the selective reduction of the carboxylic acid to an aldehyde. A primary challenge in this transformation is preventing over-reduction to the corresponding alcohol. To achieve this, a two-step approach involving the formation of a Weinreb amide followed by its controlled reduction is the most reliable and widely adopted strategy.[3][4]

Rationale for the Weinreb Amide Intermediate

Direct reduction of a carboxylic acid or its more reactive derivatives (e.g., acid chlorides) to an aldehyde is often plagued by the formation of the corresponding primary alcohol as a significant byproduct. The Weinreb amide (N-methoxy-N-methylamide) offers an elegant solution to this problem. The key feature of the Weinreb amide is its ability to form a stable, chelated tetrahedral intermediate upon reaction with a hydride source (e.g., lithium aluminum hydride or diisobutylaluminum hydride).[4] This intermediate is stable under the reaction conditions and does not collapse to the aldehyde until aqueous workup. This prevents the newly formed aldehyde from undergoing further reduction to the alcohol.

Detailed Experimental Protocol: Synthesis of Boc-L-homophenylalaninal

This protocol outlines a reliable, solution-phase synthesis of Boc-L-homophenylalaninal from Boc-L-homophenylalanine.

Step 1: Synthesis of Boc-L-homophenylalanine Weinreb Amide

-

Materials and Setup:

-

Boc-L-homophenylalanine

-

N,O-Dimethylhydroxylamine hydrochloride

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer, under an inert atmosphere (Nitrogen or Argon).

-

-

Procedure: a. Dissolve Boc-L-homophenylalanine (1.0 eq) in anhydrous DCM in the round-bottom flask. b. Add HOBt (1.1 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the solution. c. Cool the mixture to 0 °C in an ice bath. d. Slowly add DIPEA (2.5 eq) to the stirred mixture. e. In a separate container, dissolve EDC·HCl (1.2 eq) in a minimal amount of anhydrous DCM. f. Add the EDC·HCl solution dropwise to the reaction mixture at 0 °C. g. Allow the reaction to slowly warm to room temperature and stir overnight. h. Workup and Purification: i. Dilute the reaction mixture with DCM. ii. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. iii. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. iv. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure Boc-L-homophenylalanine Weinreb amide.

Step 2: Reduction of the Weinreb Amide to Boc-L-homophenylalaninal

-

Materials and Setup:

-

Boc-L-homophenylalanine Weinreb amide

-

Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H) solution

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer, under an inert atmosphere.

-

-

Procedure (using LiAlH₄): a. Dissolve the Boc-L-homophenylalanine Weinreb amide (1.0 eq) in anhydrous THF in the round-bottom flask. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of LiAlH₄ (1.0 M in THF, 1.1 eq) dropwise to the stirred solution. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by the slow, sequential addition of water, 15% NaOH solution, and then more water (Fieser workup). f. Allow the mixture to warm to room temperature and stir until a white precipitate forms. g. Filter the precipitate and wash it thoroughly with ethyl acetate. h. Workup and Purification: i. Combine the filtrate and washes and concentrate under reduced pressure. ii. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure Boc-L-homophenylalaninal.

| Step | Key Reagents | Typical Yield | Purity (Post-Purification) |

| 1. Weinreb Amide Formation | Boc-L-homophenylalanine, EDC·HCl, HOBt, N,O-dimethylhydroxylamine HCl, DIPEA | 85-95% | >98% |

| 2. Weinreb Amide Reduction | Boc-L-homophenylalanine Weinreb amide, LiAlH₄ or DIBAL-H | 70-85% | >98% |

Table 1: Summary of synthetic steps for Boc-L-homophenylalaninal with typical yields and purity.

Physicochemical Properties and Stability

This compound is typically a white to off-white solid at room temperature. The presence of the Boc group imparts good solubility in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. However, the aldehyde functionality makes the compound susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air. Therefore, it is recommended to store this compound under an inert atmosphere at low temperatures (e.g., -20 °C) to maintain its integrity. The stability of Boc-protected amino aldehydes is generally higher than their unprotected counterparts due to the prevention of self-condensation reactions.

This compound Derivatives and Analogs in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for the synthesis of a wide array of derivatives and analogs with potent biological activities. By modifying the peptide backbone or introducing different functional groups, researchers can fine-tune the selectivity and potency of these compounds for specific enzyme targets.

Cysteine Protease Inhibitors: Calpains and Cathepsins

Cysteine proteases, such as calpains and cathepsins, are implicated in a variety of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[5][6] The aldehyde group of this compound derivatives can act as an electrophilic "warhead" that forms a reversible covalent bond with the active site cysteine residue of these enzymes, leading to potent inhibition.

Calpain Inhibitors: Calpains are calcium-activated neutral proteases involved in cellular signaling and degradation pathways. Their overactivation is linked to neurodegenerative diseases like Alzheimer's and traumatic brain injury.[7] Di- and tri-peptidyl aldehydes incorporating a homophenylalaninal residue at the P2 position have shown significant inhibitory activity against calpains.

Cathepsin Inhibitors: Cathepsins are another family of cysteine proteases that are primarily found in lysosomes and are involved in protein turnover. Dysregulation of cathepsin activity is associated with cancer progression and autoimmune diseases.[6][8] Peptidomimetic aldehydes based on the this compound scaffold have been developed as potent and selective inhibitors of various cathepsins.

| Derivative/Analog | Target Enzyme | Reported Activity (IC₅₀/Kᵢ) | Reference |

| Dipeptidyl α-ketoamide | Calpain | Varies with structure | [5] |

| Proline-based analogs | Cathepsin S | Potent inhibition | [8] |

| Natural product analogs | Cathepsin B | IC₅₀ in the µM range | [6] |

Table 2: Examples of this compound-derived inhibitors and their targets. (Note: Specific IC₅₀/Kᵢ values are highly dependent on the full structure of the analog and the assay conditions.)

Conclusion and Future Perspectives

This compound and its derivatives represent a cornerstone in the synthesis of specialized enzyme inhibitors. The synthetic route via the Weinreb amide provides a reliable and scalable method for accessing the core aldehyde scaffold with high stereochemical purity. The inherent reactivity of the aldehyde, tempered by the stability conferred by the Boc group, makes these compounds ideal starting points for the development of potent and selective inhibitors of various proteases, particularly those with a cysteine residue in their active site.

Future research in this area will likely focus on the development of novel analogs with improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability. The exploration of non-peptidic scaffolds incorporating the homophenylalaninal warhead could lead to the discovery of new classes of inhibitors with improved drug-like properties. Furthermore, the application of these derivatives is expected to expand beyond cysteine proteases to other enzyme families where a reactive aldehyde can be exploited for targeted inhibition. The foundational knowledge and methodologies presented in this guide will undoubtedly continue to be instrumental in advancing these exciting areas of drug discovery.

References

- CN112661672A - Crystallization method of Boc-amino acid.

- CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.

- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

L-Proline. Organic Syntheses Procedure. [Link]

-

A New Approach to Obtaining N α‐t‐Boc‐Amino Acid Aldehydes from Asparagine and Glutamine for Reduced Amide Pseudopeptide Solid‐Phase Synthesis. ResearchGate. [Link]

-

Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. ACS Publications. [Link]

-

Synthesis of proline analogues as potent and selective cathepsin S inhibitors. PubMed. [Link]

-

Exploration of orally available calpain inhibitors. Part 3: Dipeptidyl alpha-ketoamide derivatives containing pyridine moiety. PubMed. [Link]

-

Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]

-

Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer's Disease: Computational Refining and Biochemical Evaluation. MDPI. [Link]

-

Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. PubMed. [Link]

-

Natural Products as Cathepsin Inhibitors. PMC. [Link]

-

Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. ResearchGate. [Link]

-

De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. American Chemical Society. [Link]

-

Unveiling Cathepsin B inhibition with repurposed drugs for anticancer and anti-Alzheimer's drug discovery. PMC. [Link]

-

Structure-guided virtual screening reveals phytoconstituents as potent cathepsin B inhibitors: Implications for cancer, traumatic brain injury, and Alzheimer's disease. NIH. [Link]

-

Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry. [Link]

-

Chem 115. Andrew G Myers Research Group. [Link]

-

Exploration of orally available calpain inhibitors: peptidyl alpha-ketoamides containing an amphiphile at P3 site. PubMed. [Link]

Sources

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. Exploration of orally available calpain inhibitors. Part 3: Dipeptidyl alpha-ketoamide derivatives containing pyridine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure-guided virtual screening reveals phytoconstituents as potent cathepsin B inhibitors: Implications for cancer, traumatic brain injury, and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of proline analogues as potent and selective cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Boc-Homophenylalaninal: A Chiral Aldehyde of Strategic Importance

An In-Depth Technical Guide to the Applications of Boc-Homophenylalaninal

This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-homophenylalaninal (this compound), a valuable chiral building block in modern organic and medicinal chemistry. We will delve into its synthesis, key properties, and significant applications, with a focus on the causal relationships behind experimental choices and the self-validating nature of the described protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique reactivity of this versatile aldehyde.

This compound is a derivative of the non-proteinogenic amino acid homophenylalanine. Its structure is characterized by three key features:

-

An aldehyde functional group, which is a highly reactive electrophile, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

A Boc (tert-butoxycarbonyl) protecting group on the α-amino group. The Boc group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its facile removal under mildly acidic conditions, such as with trifluoroacetic acid (TFA).[1][2][3][4] This protection prevents unwanted side reactions of the amine nucleophile.

-

A chiral center at the α-carbon, making it a valuable chiral building block for the enantioselective synthesis of complex molecules.[5][][] The stereochemistry of this center is crucial in determining the biological activity of the final products, as drug-receptor interactions are highly dependent on chirality.[]

The additional methylene group in the side chain compared to its proteinogenic counterpart, phenylalanine, provides increased conformational flexibility and lipophilicity. This modification can be strategically employed to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.

Caption: Structure of this compound.

Synthesis of this compound

The most common and reliable method for the synthesis of this compound involves the partial reduction of the corresponding N-Boc-homophenylalanine derivative (e.g., the methyl ester or a Weinreb amide).

Experimental Protocol: Reduction of N-Boc-Homophenylalanine Methyl Ester

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Step 1: Esterification of Boc-Homophenylalanine If starting from Boc-homophenylalanine, it must first be converted to its methyl ester. This can be achieved using standard esterification conditions, such as reacting with methanol in the presence of a catalyst like thionyl chloride or by using a milder reagent like (trimethylsilyl)diazomethane.

Step 2: DIBAL-H Reduction

-

Dissolve N-Boc-homophenylalanine methyl ester in an anhydrous, aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent over-reduction to the corresponding alcohol.

-

Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., hexanes or toluene) dropwise to the cooled solution. The stoichiometry is crucial; typically, 1.1 to 1.5 equivalents of DIBAL-H are used.

-

Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid. The choice of quenching agent can affect the ease of the workup.

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Perform a standard aqueous workup: separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo to yield the crude aldehyde.

Step 3: Purification The crude this compound is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: DIBAL-H is highly reactive with water. The presence of moisture would consume the reagent and lead to lower yields.

-

Low Temperature (-78 °C): The aldehyde intermediate is susceptible to further reduction to the alcohol. The low temperature stabilizes the tetrahedral intermediate formed upon nucleophilic attack of the hydride, preventing over-reduction.

-

Inert Atmosphere: Prevents the reaction of DIBAL-H with atmospheric oxygen and moisture.

Applications in the Synthesis of Bioactive Molecules

This compound is a cornerstone in the synthesis of a variety of bioactive compounds, particularly protease inhibitors and peptide mimetics.

Synthesis of Protease Inhibitors

Proteases are enzymes that catalyze the cleavage of peptide bonds and are implicated in numerous diseases, including viral infections, cancer, and cardiovascular disorders.[] Protease inhibitors are molecules that block the activity of these enzymes.[] The aldehyde functionality of this compound is an excellent electrophilic "warhead" that can react with nucleophilic residues (e.g., cysteine or serine) in the active site of a protease to form a covalent, yet often reversible, adduct, thereby inhibiting the enzyme.[9]

A recent study demonstrated the use of Boc-L-homophenylalaninal in the synthesis of potent inhibitors of the SARS-CoV-2 main protease.[10] The synthetic route involved converting the aldehyde into a nitroalkene, which serves as a Michael acceptor for the catalytic cysteine residue in the Mpro active site.

Experimental Workflow:

-

Nitroaldol (Henry) Reaction: Boc-L-homophenylalaninal is reacted with nitromethane in the presence of a base (e.g., an amine base) to form a nitroaldol adduct.

-

Dehydration: The resulting nitroalcohol is then dehydrated to yield the corresponding peptidyl nitroalkene inhibitor. This can be achieved through mesylate activation followed by elimination.[10]

Caption: Synthesis of a nitroalkene protease inhibitor.

This approach highlights the utility of this compound as a scaffold for creating covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action. The Boc group can be removed at a later stage to allow for further peptide chain extension.

Role in Peptide Mimetics and Drug Design

The incorporation of unnatural amino acids like homophenylalanine is a common strategy in medicinal chemistry to develop peptide mimetics with improved therapeutic profiles.[11][12] this compound serves as a key starting material for synthesizing these modified peptides. For instance, it can be used in reductive amination reactions to introduce a modified N-terminus or to create novel side-chain linkages.

Reductive Amination Protocol:

-

Dissolve this compound and the desired primary or secondary amine (e.g., the N-terminus of a peptide) in a suitable solvent such as methanol or dichloroethane.

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). STAB is often preferred as it is less toxic and the reaction can be performed at a neutral pH.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work up the reaction by adding an aqueous base (e.g., saturated sodium bicarbonate solution) and extracting the product with an organic solvent.

-

Purify the resulting secondary or tertiary amine by column chromatography.

This methodology allows for the facile creation of peptide bonds isosteres, which can enhance the metabolic stability of a peptide by making it resistant to proteolytic degradation.

As a Chiral Building Block in Asymmetric Synthesis

Beyond peptide and inhibitor synthesis, the aldehyde group of this compound can be used in a variety of stereoselective carbon-carbon bond-forming reactions, such as aldol additions, Wittig reactions, and Grignard additions. The inherent chirality of the molecule can be used to direct the stereochemical outcome of these reactions, making it a valuable tool in the total synthesis of complex natural products and pharmaceuticals.[5][][]

Quantitative Data Summary:

| Application | Key Reaction | Typical Yields | Enantiomeric/Diastereomeric Excess | Reference |

| Protease Inhibitor Synthesis | Henry Reaction & Dehydration | 60-80% over two steps | >95% ee (retained from starting material) | [10] |

| Peptide Mimetic Synthesis | Reductive Amination | 70-95% | >95% ee (retained from starting material) | General Protocol |

| Asymmetric Aldol Addition | Aldol Reaction | 50-90% | Varies with substrate and conditions | General Protocol |

Conclusion

This compound is a highly versatile and valuable chiral building block for organic and medicinal chemists. Its unique combination of a reactive aldehyde, a robust protecting group, and a defined stereocenter allows for its strategic application in the synthesis of a wide range of complex and biologically active molecules. From potent protease inhibitors to metabolically stable peptide mimetics, the applications of this compound continue to expand, solidifying its importance in modern drug discovery and development. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this powerful synthetic tool.

References

- Creighton, C. J., & Ganno, M. L. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

-

Frontier Scientific. (2023). Chiral Allenylcarbonyls – Underexploited Building Blocks for Complex Synthesis. Available from: [Link]

- Chang, M., & Tesh, L. D. (2012). Boceprevir: a protease inhibitor for the treatment of hepatitis C. Clinical therapeutics, 34(9), 1837–1853.

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent.

- Xu, J., Ok, H. O., Gonzalez, E. J., Colwell, L. F., Jr, Habulihaz, B., He, H., Leiting, B., Lyons, K. A., Marsilio, F., Patel, R. A., Wu, J. K., Thornberry, N. A., Weber, A. E., & Parmee, E. R. (2004). Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 14(18), 4759–4762.

- ResearchGate. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids.

- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.

-

jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available from: [Link]

- National Institutes of Health. (2024).

- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.

- Beilstein Journals. (2020).

Sources

- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Chiral Allenylcarbonyls – Underexploited Building Blocks for Complex Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptidyl nitroalkene inhibitors of main protease rationalized by computational and crystallographic investigations as antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized Reductive Amination Strategies for Boc-Homophenylalaninal

Part 1: Executive Summary & Chemical Context

The Substrate: Boc-Homophenylalaninal

This compound is a critical chiral building block in the synthesis of protease inhibitors and peptidomimetics. Unlike its lower homologue (Boc-phenylalaninal), the "homo" variant contains an additional methylene spacer (

While this structural difference slightly decreases the acidity of the

-

Racemization: Base-catalyzed enolization leading to loss of optical purity.

-

Hydration/Oligomerization: Formation of stable gem-diols or trimers in the presence of water, rendering the aldehyde electrophilically inert.

The Challenge: Selectivity vs. Stability

The primary objective in the reductive amination of this compound is to couple it with an amine to form a secondary amine without eroding the stereocenter or reducing the aldehyde to the corresponding alcohol (Boc-homophenylalaninol).

The Solution: This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Cyanoborohydride (

Part 2: Mechanistic Workflow

The success of this reaction relies on the kinetic differentiation between the reduction of the aldehyde and the reduction of the intermediate iminium species.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of Direct Reductive Amination (DRA) using STAB. Note the kinetic preference for Iminium reduction over Aldehyde reduction.[3]

Part 3: Standard Operating Procedure (SOP)

Scale: 1.0 mmol (scalable to 50 mmol) Time: 2–4 Hours Yield Expectation: 85–95%

Materials Checklist

| Reagent | Equiv. | Role | Critical Note |

| This compound | 1.0 | Substrate | Freshly prepared or stored at -20°C under Ar. |

| Amine Partner | 1.0–1.1 | Nucleophile | Free base preferred. If HCl salt, add 1.0 eq TEA. |

| NaBH(OAc)3 (STAB) | 1.4–1.5 | Reductant | Must be a free-flowing white powder. Yellow/clumpy = hydrolyzed. |

| Acetic Acid (AcOH) | 1.0–2.0 | Catalyst | Promotes iminium formation. Essential for hindered amines. |

| 1,2-Dichloroethane (DCE) | Solvent | 0.1–0.2 M | Anhydrous. Superior to DCM for reaction rate.[4] |

Step-by-Step Protocol

1. Pre-Reaction Preparation[3]

-

Aldehyde Integrity: If the aldehyde was stored, verify purity via TLC or crude NMR. If significant hydration (gem-diol) is observed, azeotrope with toluene 3x before use.

-

Glassware: Oven-dried round-bottom flask with a magnetic stir bar, purged with Nitrogen or Argon.

2. Iminium Formation (The "Aging" Step)

-

Dissolve This compound (1.0 equiv) in anhydrous DCE (concentration ~0.2 M).

-

Add the Amine (1.1 equiv).

-

Add Acetic Acid (1.0 equiv).

-

Crucial Step: Stir at Room Temperature (20–25°C) for 30–60 minutes before adding the reducing agent.

-

Why? This allows the equilibrium to shift toward the imine/iminium species. Adding STAB too early can lead to direct reduction of the aldehyde (side product).

-

3. Reduction

-

Cool the mixture to 0°C (ice bath).

-

Why? Although STAB is mild, cooling minimizes any potential racemization during the exothermic addition.

-

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Remove the ice bath and allow the reaction to warm to Room Temperature.

-

Stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS.

4. Quench and Workup

-

Quench the reaction by adding saturated aqueous NaHCO3 (slowly, gas evolution occurs).

-

Stir vigorously for 15 minutes to quench residual boron species.

-

Extract with DCM or EtOAc (3x).

-

Wash combined organics with Brine (1x).

-

Dry over Na2SO4 , filter, and concentrate in vacuo.

5. Purification

-

Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH systems).

-

Note: Boc-protected amines are stable on silica.

Part 4: Troubleshooting & Optimization

Optimization Table: Solving Common Failures

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Iminium formation is stalled. | Increase AcOH to 2.0–3.0 equiv. Add 4Å Molecular Sieves to scavenge water. |

| Aldehyde Reduction (Alcohol formed) | STAB added too fast or too early. | Increase the "Aging" time (Step 2) to 2 hours. Ensure STAB is added at 0°C. |

| Racemization | Conditions too basic or too hot. | Ensure Amine is free-based before addition (do not use excess TEA in situ). Keep reaction at 0°C for the duration. |

| Hydrolysis of STAB | Reagent quality issue. | STAB is moisture sensitive.[1] If the bottle has been open long, use 2.0 equiv or buy fresh. |

Advanced Consideration: The "One-Pot" Oxidation-Reduction

For maximum stereochemical integrity, avoid isolating the aldehyde entirely.

-

Start with Boc-homophenylalaninol (alcohol).

-

Oxidize with Dess-Martin Periodinane (DMP) in wet DCM.

-

Filter through a short plug of silica/Celite directly into the amine solution.

-

Proceed immediately with the STAB protocol.

Part 5: References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Context: The foundational text establishing STAB as the superior reagent for this transformation.

-

-

Fehrentz, J. A., & Castro, B. (1983). "An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-Aldehydes from Amino Acids." Synthesis.

-

Context: Describes the synthesis of the starting aldehyde from Weinreb amides, highlighting stability concerns.

-

-

Jurczak, J., & Golebiowski, A. (1989). "Optically Active N-Protected Alpha-Amino Aldehydes in Organic Synthesis." Chemical Reviews.

-

Context: Comprehensive review of the configurational stability and reactivity of amino aldehydes.

-

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Using Boc-homophenylalaninal for N-terminal modification of peptides

Application Note & Protocol

Topic: Strategic N-Terminal Modification of Peptides using Boc-Homophenylalaninal via Reductive Amination

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Advantage of N-Terminal Homophenylalanine Conjugation

The N-terminus of a peptide is a unique chemical handle, offering a single, addressable site for modification that is distinct from all other functional groups within the peptide chain.[1] This strategic modification is a cornerstone of modern peptide-based drug development, employed to enhance metabolic stability, modulate biological activity, and introduce labels for diagnostic or research purposes.[2][3][4] This guide provides a detailed protocol and scientific rationale for the N-terminal modification of peptides using this compound, a versatile building block that introduces the non-proteinogenic amino acid homophenylalanine.

The core transformation is a reductive amination, a robust and selective reaction that forms a stable secondary amine linkage between the peptide and the modifying agent.[5][6] The incorporation of a homophenylalanine moiety is particularly significant in medicinal chemistry, as it is a key structural component in various therapeutics, including potent Angiotensin-Converting Enzyme (ACE) inhibitors used to manage hypertension.[7][8][9] The tert-butyloxycarbonyl (Boc) protecting group on the homophenylalaninal reagent ensures orthogonality, allowing for selective deprotection under acidic conditions for subsequent synthetic steps if required.[10][11][12]

This document serves as an in-depth guide, detailing the underlying chemical principles, a validated step-by-step protocol, characterization methods, and troubleshooting insights to empower researchers to successfully implement this powerful modification strategy.

The Chemistry: Mechanism of Selective Reductive Amination

The selective modification of the N-terminal α-amine in the presence of other potentially reactive side chains (such as the ε-amine of lysine) is achieved by exploiting the difference in their basicity (pKa). The N-terminal α-amino group typically has a pKa in the range of 6-8, whereas the lysine side-chain amine has a pKa of approximately 10.[1] By maintaining the reaction pH in a slightly acidic range (e.g., pH 5-6), the more basic lysine amine remains predominantly protonated and non-nucleophilic, while a sufficient population of the N-terminal amine remains in its neutral, reactive state.[13]

The reaction proceeds in two distinct, sequential steps within a one-pot synthesis:

-

Schiff Base (Imine) Formation: The nucleophilic N-terminal α-amine of the peptide attacks the electrophilic carbonyl carbon of this compound. This is followed by dehydration to form a transient, covalent imine intermediate (also known as a Schiff base).

-

Reductive Stabilization: A mild and chemoselective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced.[14] These reagents are specifically chosen for their ability to reduce the C=N double bond of the imine much more rapidly than the C=O bond of the starting aldehyde, thereby preventing consumption of the reagent and formation of byproducts.[5] This reduction yields a stable, non-hydrolyzable secondary amine bond, completing the conjugation.

Caption: Workflow for N-terminal peptide modification via reductive amination.

Detailed Experimental Protocol

This protocol provides a robust methodology for the N-terminal modification of a generic peptide. Researchers should consider this a starting point and may need to optimize conditions based on the specific properties (e.g., solubility, sequence) of their peptide.

Materials and Reagents

-

Peptide: Lyophilized peptide with a free N-terminus (Purity >95%).

-

Reagent: Boc-L-homophenylalaninal (FW: 277.37 g/mol ).

-

Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (FW: 62.84 g/mol ).

-

Solvents:

-

N,N-Dimethylformamide (DMF), anhydrous.

-

1% (v/v) Acetic Acid (AcOH) in DMF.

-

Deionized water (18.2 MΩ·cm).

-

Acetonitrile (ACN), HPLC grade.

-

-

Purification Reagents:

-

Trifluoroacetic Acid (TFA), HPLC grade.

-

-

Equipment:

-

Analytical and Preparative Reverse-Phase HPLC (RP-HPLC) system.

-

Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

-

Lyophilizer.

-

Magnetic stirrer and stir bars.

-

pH meter or pH indicator strips.

-

Standard laboratory glassware.

-

Step-by-Step Procedure

Step 1: Reagent Preparation

-

Peptide Stock Solution: Prepare a 10 mg/mL solution of the peptide in anhydrous DMF. Vortex briefly to ensure complete dissolution.

-

This compound Solution: Prepare a 0.2 M solution of this compound in anhydrous DMF (55.5 mg/mL). This should be prepared fresh before use.

-

Reducing Agent Solution: Prepare a 0.5 M solution of NaBH₃CN in anhydrous DMF (31.4 mg/mL). This should be prepared fresh and handled with care in a chemical fume hood.

Step 2: Reaction Setup & Imine Formation

-

In a clean glass vial, add 1.0 mL of the peptide stock solution (10 mg of peptide).

-

Add 3 equivalents of the this compound solution relative to the peptide. For a 5 kDa peptide (2 µmol), this would be 30 µL of the 0.2 M solution.

-

Causality Check: Using an excess of the aldehyde drives the imine formation equilibrium forward.

-

Adjust the reaction mixture to a pH between 5.0 and 6.0 by adding small aliquots of 1% AcOH in DMF. Check the pH using a micro-pH probe or by spotting a small amount onto pH paper.

-

Causality Check: This slightly acidic pH is critical for catalyzing imine formation while ensuring N-terminal selectivity.[13]

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for sufficient imine formation.

Step 3: Reduction and Reaction Monitoring

-

Add 10 equivalents of the NaBH₃CN solution to the reaction mixture. For a 2 µmol reaction, this would be 40 µL of the 0.5 M solution.

-

Causality Check: A large excess of the reducing agent ensures the rapid and complete conversion of the imine to the stable secondary amine.

-

Allow the reaction to proceed at room temperature for an additional 4-16 hours (overnight is often convenient).

-

Monitoring: To check for completion, take a 5 µL aliquot of the reaction mixture, dilute it with 95 µL of 50:50 Water:ACN with 0.1% TFA, and analyze by LC-MS. Look for the disappearance of the starting peptide mass and the appearance of the expected product mass.

Step 4: Work-up and Purification

-

Once the reaction is complete, dilute the reaction mixture 10-fold with Buffer A (Water with 0.1% TFA).

-

Filter the diluted sample through a 0.45 µm syringe filter to remove any particulates.

-

Purify the crude product using preparative RP-HPLC with a suitable C18 column. A typical gradient would be 10-70% Buffer B (ACN with 0.1% TFA) over 30-40 minutes.

-

Collect fractions corresponding to the product peak.

-

Confirm the identity of the collected fractions using LC-MS analysis.[2][]

-

Pool the pure fractions and freeze-dry (lyophilize) to obtain the final modified peptide as a white, fluffy powder.

Characterization and Expected Results

Successful modification is confirmed by a specific mass shift and a change in retention time on RP-HPLC. The modification adds a Boc-homophenylalanyl moiety (C₁₆H₂₂NO₃) and removes one hydrogen from the N-terminal amine, resulting in a net mass increase.

Mass Increase Calculation: Mass of added group = (Mass of this compound) - (Mass of H₂O) = 277.37 - 18.02 = 259.35 Da

| Parameter | Starting Peptide (Example) | Expected Modified Peptide |

| Sequence | H-Gly-Phe-Leu-Ser-Lys-OH | (Boc-hPhe)-Gly-Phe-Leu-Ser-Lys-OH |

| Calculated MW (Avg) | 551.65 Da | 811.00 Da |

| Observed Mass (m/z) | [M+H]⁺ = 552.66 | [M+H]⁺ = 812.01 |

| RP-HPLC Retention | Typically earlier elution | Typically later elution due to increased hydrophobicity |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Incorrect pH (too low or too high).2. Inactive reagents (aldehyde or reductant degraded).3. Steric hindrance at the N-terminus. | 1. Carefully re-optimize the reaction pH to 5.0-6.0.2. Use freshly prepared solutions of this compound and NaBH₃CN.3. Increase reaction time, temperature (to ~37°C), or reagent equivalents. |

| Di-alkylation or Side-Chain Modification (e.g., on Lysine) | 1. Reaction pH is too high (>7), deprotonating the lysine ε-amino group. | 1. Lower the reaction pH to the recommended 5.0-6.0 range to ensure selective protonation of the lysine side chain. |

| Aldehyde Reduction Byproduct | 1. The reducing agent is not sufficiently selective (e.g., using NaBH₄). | 1. Ensure the use of a mild, imine-selective reductant like NaBH₃CN or NaBH(OAc)₃.[5] |

| Difficult HPLC Purification | 1. Product and starting material have very similar retention times. | 1. Optimize the HPLC gradient. Use a shallower gradient (e.g., 0.5% B/min) around the elution time of the peaks to improve resolution. |

Concluding Remarks and Further Applications

The N-terminal conjugation of this compound is a highly effective method for introducing a non-canonical amino acid with significant therapeutic relevance. The resulting modified peptide exhibits increased hydrophobicity and is protected against degradation by exopeptidases.[2][4]

Crucially, the Boc group is acid-labile and can be quantitatively removed with reagents like trifluoroacetic acid (TFA), which is standard in peptide chemistry.[16][17] This unmasks the primary amine of the newly introduced homophenylalanine, making it available for further modifications. This orthogonality is a key principle in complex peptide synthesis, enabling the construction of branched peptides, the attachment of other functional moieties, or the cyclization of the peptide chain.[12][18][19] This strategy opens the door to creating multifunctional peptides and advanced peptide-drug conjugates for targeted therapies.

References

-

AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives. [Link]

-

Hansen, D. F., et al. (1998). N-Terminal peptide aldehydes as electrophiles in combinatorial solid phase synthesis of novel peptide isosteres. PubMed. [Link]

-

Khaksar, S., & Gholami, M. R. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]

-

Deng, J., Lai, N. C., & Kung, K. K. (2021). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters. [Link]

-

Katritzky, A. R., et al. (2004). Reductive BOC-Amination of Aldehydes. ResearchGate. [Link]

-

jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

-

Deng, J., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Nature Communications. [Link]

-

CD Formulation. N-Terminal Modified Peptide Synthesis. [Link]

-

Barlos, K., et al. (2023). Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination. ResearchGate. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

-

Tseliou, V., et al. (2024). Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Monteiro, A., et al. (2021). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. [Link]

-

Ahmad, S., et al. (2014). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. PubMed. [Link]

-

Wong, K. F. (2015). Studies and applications of aldehyde chemistry for peptide modification and formaldehyde detection. PolyU Institutional Research Archive. [Link]

-

Yoo, B., & Kirshenbaum, K. (2010). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PMC. [Link]

-

Siodłak, D., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Significance of L-Homophenylalanine as a Pharmaceutical Building Block. [Link]

-

Isidro-Llobet, A., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]

-

Ahmad, S., et al. (2014). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. ResearchGate. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Giglione, C., et al. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. ACS Publications. [Link]

-

Fields, G. B. (2019). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. ResearchGate. [Link]

-

Huateng Pharma. (2022). Multifunctional Peptides: Novel Direction of Peptide Drug Development. Technology Networks. [Link]

Sources

- 1. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [html.rhhz.net]

- 2. creative-peptides.com [creative-peptides.com]

- 3. Peptide Modifications: N-Terminal, Internal, and C-Terminal [sigmaaldrich.com]

- 4. N-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. peptide.com [peptide.com]

- 17. chempep.com [chempep.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Technical Application Note: Controlled Acidolytic Cleavage of Boc-Homophenylalaninal

Executive Summary

This Application Note details the protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from Boc-homophenylalaninal . Unlike standard amino acids, homophenylalaninal contains a reactive C-terminal aldehyde. This functionality introduces critical instability factors—specifically racemization at the

The protocols defined herein prioritize the isolation of the target amine as a stable salt (Hydrochloride or Tosylate). Under no circumstances should the resulting amine be isolated as a free base , as this will lead to immediate self-condensation and degradation.

Mechanistic Principles & Critical Risks

The Chemical Challenge

The deprotection of this compound is a race between two pathways:

-

The Desired Pathway: Acid-catalyzed cleavage of the carbamate to yield the amine salt.[1]

-

The Degradation Pathway: If water is present, the aldehyde forms a hydrate (gem-diol), altering the electronics. If the medium is not sufficiently acidic, or if the free base is exposed, the amine of one molecule attacks the aldehyde of another, forming stable cyclic oligomers (often trimers) or polymers.

Mechanism of Action

The reaction proceeds via an

Critical Control Point: The amine must be protonated immediately upon formation to prevent it from acting as a nucleophile toward the aldehyde group.

Figure 1: Reaction pathway analysis. The green path represents the required protocol. The red path indicates the failure mode caused by insufficient acidity or neutralization.

Experimental Protocols

Method A: Anhydrous HCl in Dioxane (Standard Industry Protocol)

Best For: General synthesis, scale-up, and storage. Yield: 85-95% Product: Homophenylalaninal Hydrochloride

Reagents

-

Substrate: this compound (1.0 equiv).

-

Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial, anhydrous).

-

Solvent: Diethyl ether (Et₂O) or MTBE (Anhydrous).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure

-

Preparation: Dissolve this compound (1 g, ~3.6 mmol) in minimal dry 1,4-dioxane (2 mL) in a round-bottom flask.

-

Temperature Control: Cool the solution to 0°C using an ice bath. Note: Aldehydes are heat-sensitive; controlling the exotherm of deprotection is vital.

-

Acidolysis: Add 4.0 M HCl/Dioxane (9 mL, 10 equiv) dropwise over 5 minutes.

-

Observation: Gas evolution (CO₂ and isobutylene) will occur.

-

-

Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 30–45 minutes.

-

Monitoring: Check by TLC (visualize with Ninhydrin; Boc-SM is silent, Product is purple/orange).

-

-

Precipitation: The product often precipitates as a white solid during the reaction. If not, dilute the mixture with 50 mL of cold anhydrous Diethyl Ether.

-

Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption).

-

Washing: Wash the filter cake 3x with cold Diethyl Ether to remove residual Boc by-products and excess HCl.

-

Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

-

Result: White to off-white hygroscopic powder. Store at -20°C under Argon.

-

Method B: p-Toluenesulfonic Acid (pTsOH) (Crystallization Method)

Best For: High purity requirements; obtaining a non-hygroscopic crystalline solid. Yield: 80-90% Product: Homophenylalaninal Tosylate

Step-by-Step Procedure

-

Dissolution: Dissolve this compound (1.0 equiv) in anhydrous Diethyl Ether (or THF if solubility is poor).

-

Acid Addition: Add anhydrous

-Toluenesulfonic acid monohydrate (1.05 equiv) dissolved in a minimum amount of Acetone/Ethanol. -

Reaction: Stir at room temperature for 1–2 hours.

-

Crystallization: The tosylate salt is generally less soluble in ether and will crystallize out.

-

Isolation: Filter the crystals, wash with cold ether, and dry.

Analytical Data & Validation

To ensure the aldehyde is intact and the center has not racemized, the following QC checks are mandatory.

| Analytical Method | Expected Result | Failure Indicator |

| 1H NMR (DMSO-d6) | Distinct aldehyde proton singlet/doublet at | Disappearance of signal (polymerization) or shift to <6 ppm (acetal/hydrate). |

| Mass Spectrometry (ESI+) | [M+H]+ peak corresponding to the aldehyde. | [2M - H₂O] peaks indicating dimer formation. |

| Optical Rotation | Specific rotation | Significant deviation toward 0° indicates racemization. |

| Silver Mirror Test | Immediate precipitation of black Ag⁰. | No reaction (aldehyde oxidation or loss). |

Troubleshooting & "The Brown Oil" Phenomenon

A common failure mode in amino aldehyde chemistry is the recovery of a brown, insoluble oil/gum.

Cause: This is the result of the "Free Base Cascade." If the HCl is removed (e.g., by excessive rotovap without a stabilizer) or if the salt is neutralized, the amine attacks the aldehyde.

Correction Strategy:

-

Never perform an aqueous workup with NaHCO₃/NaOH.

-

Never leave the compound in solution for extended periods after deprotection.

-

Immediate Use: If the next step is a reductive amination or Wittig reaction, proceed in situ without isolating the solid if possible.

Workflow Decision Tree

Figure 2: Operational decision tree for selecting the appropriate deprotection protocol based on downstream applications.

References

-

Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active

-(t-Butoxycarbonylamino)-aldehydes from -

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter on Carbamates). Link

-

BenchChem. (2025).[1] Application Notes: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem Protocols. Link

-

Han, G., & Tam, J. P. (1994). A method for the reduction of Boc-amino acid methyl esters to Boc-amino aldehydes. Journal of Organic Chemistry. (Context on instability of amino aldehydes). Link

-

ChemPros Community. (2023). Consensus on Boc-Deprotection of Acid-Sensitive Groups.[2][3] Reddit/ChemPros Archive. Link

Sources

Analytical methods for characterizing Boc-homophenylalaninal derivatives

Application Note: Strategic Characterization of Boc-Homophenylalaninal Derivatives

-Boc-L-homophenylalaninal (Boc-HPhe-al).Executive Summary

This compound (CAS: 100564-78-1 for the acid precursor; aldehyde derivatives vary) is a critical transition-state analog used in the synthesis of protease inhibitors and peptidomimetics. However, it presents a unique analytical paradox: it is chemically simple yet analytically elusive.

The aldehyde moiety is highly reactive, prone to hydration (gem-diol formation), oxidation (to carboxylic acid), and racemization at the

This guide provides a validated workflow to characterize these derivatives, emphasizing in-situ derivatization for purity analysis and cryogenic NMR for structural confirmation.

Structural Confirmation: NMR Spectroscopy

The Challenge: Boc-protected amino aldehydes exhibit rotameric isomerism due to restricted rotation around the carbamate (N-C(O)) bond. In NMR, this manifests as signal doubling or broadening, often mistaken for impurities. Furthermore, the aldehyde proton can interact with the solvent to form hemiacetals.

Protocol 1: Rotamer-Resolved

-

Solvent Selection: DMSO-

is preferred over CDCl -

Temperature: Variable Temperature (VT) NMR is required to coalesce rotamers.

-

Key Signals:

-

Aldehyde Proton (-CHO):

9.5 – 9.8 ppm (singlet or doublet). Note: If this signal is small and a broad peak appears at -

Boc Group:

1.4 ppm (intense singlet). -

Aromatic Ring:

7.1 – 7.3 ppm (multiplet).

-

Experimental Workflow:

-

Dissolve 10 mg of Boc-HPhe-al in 0.6 mL DMSO-

. -

Acquire a standard spectrum at 25°C (298 K). Expect broad/split peaks.

-

Heat probe to 353 K (80°C) and re-acquire.

-

Result: Coalescence of rotamers into sharp singlets confirms the purity of the backbone.

-

Warning: Do not hold at high temperature >10 mins to avoid thermal degradation.

-

Purity Analysis: Overcoming the "Aldehyde Dilemma"

Direct reverse-phase HPLC of amino aldehydes is unreliable. In aqueous buffers, the aldehyde (

The Solution: Convert the unstable aldehyde into a stable Oxime or Semicarbazone prior to injection.

Protocol 2: Quantitative HPLC via Oxime Derivatization This method locks the aldehyde as a stable oxime, allowing precise purity calculation without hydrate interference.

Reagents:

-

Derivatization Solution: 2% Hydroxylamine Hydrochloride (NH

OH·HCl) in Pyridine/Methanol (1:4 v/v). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Procedure:

-

Sample Prep: Weigh 2.0 mg of Boc-HPhe-al into a vial.

-

Derivatization: Add 1.0 mL of Derivatization Solution. Vortex and incubate at room temperature for 15 minutes.

-

Quench: (Optional) Add 10

L of Acetone to scavenge excess hydroxylamine, though usually unnecessary for UV detection. -

Injection: Inject 5

L onto the HPLC.

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Detection: UV at 210 nm (amide/Boc) and 254 nm (phenyl).

-

Gradient: 5% B to 95% B over 12 minutes.

-

Data Interpretation: The aldehyde will appear as two distinct peaks (syn- and anti-oxime isomers) usually separated by 0.2–0.5 minutes. Sum the areas of both peaks to calculate total purity.

Table 1: Troubleshooting HPLC Artifacts

| Observation | Probable Cause | Corrective Action |

| Split Peak (Direct Injection) | Aldehyde/Hydrate equilibrium | Use Protocol 2 (Derivatization). |

| Broad Peak (Direct Injection) | On-column interaction with silanols | Use end-capped column; Add 10mM Ammonium Acetate. |

| New Peak at RT + 2 min | Oxidation to Carboxylic Acid | Check storage; Purge solvents with Argon. |

| Doublet Peak (Derivatized) | Syn/Anti Isomerism of Oxime | Normal behavior. Integrate both peaks together. |

Chiral Purity: Enantiomeric Excess (ee)

Racemization of the

Protocol 3: Normal Phase Chiral HPLC Reverse phase is risky due to aqueous buffers promoting hydration/racemization. Normal phase (Hexane/Alcohol) is safer.

-

Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: 254 nm.

-

Standard: Inject racemic Boc-HPhe-al first to establish separation (typically

).

Visualization of Analytical Logic

The following diagram illustrates the decision tree for characterizing these unstable intermediates.

Caption: Analytical workflow prioritizing derivatization for purity and VT-NMR for structural confirmation to avoid artifacts.

Storage and Handling Protocols

To maintain the integrity of Boc-HPhe-al standards:

-

Atmosphere: Store exclusively under Argon or Nitrogen. Oxygen rapidly converts the aldehyde to Boc-homophenylalanine (carboxylic acid).

-

Temperature: -20°C or lower.

-

Container: Amber glass vials (UV protection).

-